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Compound of Interest

Compound Name: 9-Hydroxyvelleral

Cat. No.: B15347963 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous structural

elucidation of natural products is a critical step in the discovery and development of new

therapeutic agents. This guide provides a comparative overview of the use of two-dimensional

Nuclear Magnetic Resonance (2D NMR) spectroscopy for confirming the structure of 9-
Hydroxyvelleral, a sesquiterpenoid isolated from fungi of the Lactarius genus. We will explore

the key 2D NMR experiments, present the expected data in a clear, tabular format, and

compare this methodology with alternative techniques.

The structural confirmation of complex molecules like 9-Hydroxyvelleral relies on a suite of

analytical techniques, with 2D NMR spectroscopy standing out as a particularly powerful tool.

By mapping the correlations between different nuclei within a molecule, 2D NMR provides a

detailed picture of its chemical structure, including the connectivity of atoms and their spatial

relationships.

The 2D NMR Toolkit for Structural Elucidation
A combination of 2D NMR experiments is typically employed to piece together the molecular

puzzle of a natural product. For 9-Hydroxyvelleral, the following experiments are essential:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings,

typically through two or three bonds. It is instrumental in identifying adjacent protons and

tracing out spin systems within the molecule.
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HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of

protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). This allows for the

direct assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-

range couplings between protons and carbons, typically over two to three bonds (and

sometimes four). This is crucial for connecting different spin systems and piecing together

the carbon skeleton, especially around quaternary carbons.

Predicted 2D NMR Data for 9-Hydroxyvelleral
While a complete, published 2D NMR dataset for 9-Hydroxyvelleral is not readily available in

a single source, based on the known structure and data from related velleral sesquiterpenes,

we can predict the key correlations that would be observed. The following tables summarize

the expected ¹H and ¹³C NMR chemical shifts and the crucial 2D NMR correlations for

confirming the structure of 9-Hydroxyvelleral.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 9-Hydroxyvelleral
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Position
Predicted ¹³C
Chemical Shift
(ppm)

Predicted ¹H
Chemical Shift
(ppm)

Multiplicity

1 45.2 2.15 m

2 30.1 1.80, 1.65 m, m

3 135.8 5.40 d

4 125.1 - -

5 35.6 2.30 m

6 32.8 1.95, 1.75 m, m

7 48.9 2.50 m

8 52.1 2.80 d

9 75.3 4.10 d

10 41.5 - -

11 28.7 1.15 s

12 25.4 1.05 s

13 198.2 9.80 s

14 15.8 1.10 d

15 16.5 1.00 d

Table 2: Key Predicted 2D NMR Correlations for 9-Hydroxyvelleral
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Proton(s)
COSY Correlations
(¹H-¹H)

HSQC Correlation
(¹³C)

HMBC Correlations
(¹³C)

H-1 H-2, H-8 C-1
C-2, C-8, C-9, C-10,

C-14

H-2 H-1, H-3 C-2 C-1, C-3, C-4, C-10

H-3 H-2 C-3 C-2, C-4, C-5, C-13

H-5 H-6, H-7 C-5
C-3, C-4, C-6, C-7, C-

10

H-6 H-5, H-7 C-6 C-5, C-7, C-8

H-7 H-5, H-6, H-8 C-7
C-5, C-6, C-8, C-9, C-

11, C-12

H-8 H-1, H-7, H-9 C-8
C-1, C-6, C-7, C-9, C-

10

H-9 H-8 C-9
C-1, C-7, C-8, C-10,

C-11, C-12

H-11 (CH₃) - C-11 C-7, C-9, C-10, C-12

H-12 (CH₃) - C-12 C-7, C-9, C-10, C-11

H-13 (CHO) - C-13 C-3, C-4, C-5

H-14 (CH₃) H-1 C-14 C-1, C-10

H-15 (CH₃) H-1 C-15 C-1, C-10

Experimental Protocols
To acquire the necessary 2D NMR data for the structural confirmation of 9-Hydroxyvelleral,
the following general experimental protocols would be followed:

Sample Preparation:

Dissolve approximately 5-10 mg of purified 9-Hydroxyvelleral in a suitable deuterated

solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆) in a 5 mm NMR tube.
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Ensure the sample is completely dissolved and free of any particulate matter.

NMR Data Acquisition:

All spectra would be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher)

equipped with a cryoprobe for enhanced sensitivity.

¹H NMR: A standard one-dimensional proton spectrum is acquired to determine the chemical

shifts, multiplicities, and coupling constants of all proton signals.

¹³C NMR: A proton-decoupled one-dimensional carbon spectrum is acquired to identify the

chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization

Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

COSY: A gradient-selected COSY (gCOSY) experiment is typically performed. Key

parameters include the spectral width in both dimensions, the number of increments in the

indirect dimension (t₁), and the number of scans per increment.

HSQC: A phase-sensitive gradient-edited HSQC experiment is used to obtain one-bond ¹H-

¹³C correlations. The spectral widths are set to encompass all proton and carbon signals.

HMBC: A gradient-selected HMBC experiment is performed to detect long-range ¹H-¹³C

correlations. The long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz)

is a critical parameter.

Comparison with Alternative Methods
While 2D NMR is a cornerstone for structure elucidation, other techniques provide

complementary and sometimes essential information.

Table 3: Comparison of 2D NMR with Alternative Structural Elucidation Techniques
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Technique Advantages Disadvantages

2D NMR Spectroscopy

Provides detailed connectivity

information. Non-destructive.

Requires relatively small

sample amounts.

Can be time-consuming to

acquire and analyze data. May

not provide absolute

stereochemistry.

X-ray Crystallography

Provides the absolute three-

dimensional structure of a

molecule.

Requires a single, high-quality

crystal, which can be difficult to

obtain for many natural

products.

Mass Spectrometry (MS)

Provides accurate mass and

molecular formula information.

Can be used to fragment the

molecule to gain structural

insights (MS/MS). Highly

sensitive.

Does not provide detailed

connectivity or stereochemical

information on its own.

Logical Workflow for Structure Confirmation
The process of confirming the structure of 9-Hydroxyvelleral using 2D NMR follows a logical

progression, as illustrated in the workflow diagram below.
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Data Acquisition

Data Analysis

Structure Confirmation

1D NMR (¹H, ¹³C, DEPT)

Assign Proton Spin Systems (COSY) Assign Protonated Carbons (HSQC)

2D NMR (COSY, HSQC, HMBC)

Connect Spin Systems (HMBC)

Assemble Molecular Fragments

Compare with Proposed Structure

Final Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for 2D NMR-based structure confirmation.
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The confirmation of the structure of 9-Hydroxyvelleral is a prime example of the power of 2D

NMR spectroscopy in natural product chemistry. By systematically applying a suite of 2D NMR

experiments, researchers can confidently piece together the intricate architecture of such

molecules. While other techniques like X-ray crystallography and mass spectrometry provide

valuable complementary data, 2D NMR remains an indispensable tool for elucidating the

detailed connectivity and, ultimately, the complete structure of novel chemical entities. This

comprehensive understanding is fundamental for advancing drug discovery and development

efforts.

To cite this document: BenchChem. [Confirming the Structure of 9-Hydroxyvelleral: A
Comparative Guide to 2D NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15347963#confirming-the-structure-of-9-
hydroxyvelleral-using-2d-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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